molecular formula C13H17N3O B7455996 5-(Quinazolin-4-ylamino)pentan-1-ol

5-(Quinazolin-4-ylamino)pentan-1-ol

Cat. No.: B7455996
M. Wt: 231.29 g/mol
InChI Key: ZNUMZLAJNULFGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Quinazolin-4-ylamino)pentan-1-ol is a chemical compound based on the quinazoline scaffold, a heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Quinazoline and quinazolinone derivatives are recognized for their diverse biological activities and are frequently investigated as core structures in the development of novel therapeutic agents . Specifically, the quinazolin-4-ylamino moiety is a key pharmacophore found in several biologically active molecules. Research indicates that compounds featuring this structure can function as potent protein kinase inhibitors . They are particularly prominent in the design of targeted anticancer therapies, with some derivatives acting as inhibitors of phosphoinositide 3-kinase (PI3K) isoforms, which are crucial players in cell proliferation and survival pathways . The structural features of this compound—comprising a quinazoline head group linked to a pentanol chain—suggest its potential utility as an intermediate or precursor in organic synthesis and medicinal chemistry efforts. It can be used to explore structure-activity relationships or to develop more complex multi-targeting molecules, such as dual PI3K/HDAC inhibitors, which represent an advanced strategy in cancer research . This product is intended for research purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

5-(quinazolin-4-ylamino)pentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c17-9-5-1-4-8-14-13-11-6-2-3-7-12(11)15-10-16-13/h2-3,6-7,10,17H,1,4-5,8-9H2,(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNUMZLAJNULFGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)NCCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Chloroquinazoline

The preparation of 5-(Quinazolin-4-ylamino)pentan-1-ol often begins with the synthesis of 4-chloroquinazoline, a critical intermediate. Anthranilic acid serves as the primary starting material, which undergoes cyclization with formamide at 120°C to form quinazolin-4(3H)-one. Subsequent treatment with phosphorus oxychloride (POCl₃) in the presence of N,N-dimethylformamide (DMF) as a catalyst yields 4-chloroquinazoline. This step achieves a 62.5% yield under reflux conditions (100–105°C for 5–6 hours), with purification via chloroform extraction and neutralization.

Amination with Pentanolamine

The chlorinated intermediate reacts with pentanolamine (5-aminopentan-1-ol) in a nucleophilic aromatic substitution (SₙAr) reaction. Triethylamine (TEA) is employed as a base to deprotonate the amine, enhancing its nucleophilicity. The reaction proceeds in chloroform at room temperature overnight, followed by recrystallization to isolate this compound. This method reports a moderate yield of 66%, attributed to competing hydrolysis of the chloroquinazoline intermediate.

Transition Metal-Catalyzed Coupling Approaches

Palladium-Mediated Sonogashira Cross-Coupling

An alternative route involves the use of palladium catalysts to construct the quinazoline core. Starting with tert-butyl (1-(4-chloroquinazolin-2-yl)propyl)carbamate, a Sonogashira cross-coupling with terminal alkynes introduces alkyne functionalities at the C-4 position. Subsequent hydrogenation over palladium on carbon (Pd/C) reduces the alkyne to an alkane, followed by boc-deprotection and amination with pentanolamine. This method achieves higher regioselectivity (yields up to 80%) but requires stringent anhydrous conditions and specialized catalysts.

Copper-Catalyzed Isocyanide Insertion

Recent advancements utilize copper(II) acetate to facilitate isocyanide insertion reactions. For example, 2-isocyanobenzoates react with aliphatic amines under mild conditions (Et₃N as base, anisole solvent) to form quinazolin-4-one derivatives. Adapting this protocol, 5-aminopentan-1-ol could replace the aliphatic amine, enabling a one-pot synthesis of the target compound. While yields remain moderate (50–65%), this method eliminates the need for chlorinated intermediates, reducing hazardous waste.

Multi-Step Synthesis via Quinazoline Sulfonamide Intermediates

Sulfonylation and Amination

A novel approach involves the sulfonylation of quinazolin-4(3H)-one with chlorosulfonic acid to form 6-chlorosulfonylquinazolin-4(3H)-one. Reaction with cyclohexylamine introduces a sulfonamide group, which is subsequently chlorinated using POCl₃. The resulting 4-chloro-N-cyclohexylquinazoline-6-sulfonamide undergoes amination with pentanolamine, yielding the target compound after hydrolysis. This method, though labor-intensive, provides a versatile scaffold for structural diversification.

Comparative Analysis of Preparation Methods

Method Starting Material Key Reagents Conditions Yield Advantages
Traditional SₙArAnthranilic acidPOCl₃, TEAReflux, 5–6 h66%Low cost, established protocol
Sonogashira CouplingCarbamate derivativePd/P tBu₃, H₂/Pd/CAnhydrous, 60–80°C80%High selectivity, scalable
Copper Catalysis2-IsocyanobenzoateCu(OAc)₂, Et₃NAmbient, 12–24 h65%Mild conditions, minimal byproducts
Sulfonamide RouteQuinazolin-4(3H)-oneClSO₃H, POCl₃Reflux, multi-step55%Structural versatility

Optimization Strategies and Challenges

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMF enhance the solubility of 4-chloroquinazoline but may accelerate hydrolysis. In contrast, chloroform minimizes side reactions but requires prolonged reaction times. Temperature optimization (e.g., 60°C for copper catalysis vs. 100°C for traditional methods) balances reaction rate and decomposition risks.

Catalytic System Design

Palladium-based catalysts (e.g., Pd/P tBu₃) improve coupling efficiency but increase costs. Copper alternatives, while cheaper, exhibit lower turnover frequencies. Recent studies suggest bimetallic systems (Pd/Cu) could synergize benefits, though this remains exploratory.

Purification Techniques

Chromatography remains the primary purification method for intermediates, but crystallization (e.g., from chloroform) offers a cost-effective alternative for bulk synthesis. Impurities from sulfonylation or boc-deprotection necessitate careful monitoring via HPLC or NMR .

Chemical Reactions Analysis

Types of Reactions

5-(Quinazolin-4-ylamino)pentan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

The applications of 5-(Quinazolin-4-ylamino)pentan-1-ol span several fields:

Medicinal Chemistry

  • Anticancer Properties : Research indicates that quinazoline derivatives can act as inhibitors of tyrosine kinases, which are critical in cell signaling pathways related to cancer progression. By inhibiting these enzymes, this compound may exert anticancer effects, making it a candidate for further development as a therapeutic agent.

Antimicrobial Activity

  • Biological Evaluations : Studies have shown that compounds within the quinazoline class exhibit antimicrobial properties against various pathogens. The specific interactions and mechanisms by which this compound operates are under investigation, focusing on its potential to inhibit bacterial growth .

Industrial Applications

  • Material Science : The compound is being explored for its utility in developing new materials with specific electronic and optical properties. Its unique structure allows for modifications that can tailor its properties for various industrial applications.

Case Study 1: Anticancer Activity

A study focused on the synthesis of a series of quinazoline derivatives demonstrated that compounds similar to this compound exhibited significant inhibition against various cancer cell lines. The lead compound showed an IC50 value lower than 10 nM against PI3K enzymes, indicating high potency as a dual inhibitor against both PI3K and HDAC pathways .

Case Study 2: Antimicrobial Properties

In another study, derivatives of quinazolines were tested against Staphylococcus aureus, revealing that certain modifications led to enhanced antimicrobial activity. The structure of this compound provides a scaffold for further modifications aimed at improving efficacy against resistant strains .

Mechanism of Action

The mechanism of action of 5-(Quinazolin-4-ylamino)pentan-1-ol involves its interaction with specific molecular targets and pathways. In the context of its anticancer activity, the compound may inhibit key enzymes or signaling pathways involved in cell proliferation and survival. For example, it may target kinases or other proteins that play a critical role in cancer cell growth . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

Key physical properties of related compounds (Table 1):

Compound Name Melting Point (°C) Yield (%) IR Key Peaks (cm⁻¹)
5-(4’-Hydroxydiphenylmethylpiperidin-1-yl)-1-(4-methylphenyl)pentan-1-ol (3j) 84 71 3340 (O-H), 1595 (C=C aromatic)
5-(4’-Hydroxydiphenylmethylpiperidin-1-yl)-1-(4-ethylphenyl)pentan-1-ol (3k) 70 80 2933 (C-H stretch), 1595 (C=C)
5-Amino-1-pentanol Not reported N/A Likely O-H (~3300), N-H (~3500)

The quinazoline-substituted derivative is expected to exhibit a higher melting point than aliphatic analogs (e.g., 5-Amino-1-pentanol) due to increased aromatic stacking interactions. Its IR spectrum would feature O-H (~3300 cm⁻¹) and quinazoline-specific C=N/C=C stretches (~1600 cm⁻¹), similar to compound 3j .

Spectroscopic Data

NMR trends in analogs suggest:

  • 1H-NMR : Aliphatic protons in the pentan-1-ol chain resonate at δ 1.2–1.6 (CH₂), while aromatic protons in quinazoline or diphenylmethyl groups appear at δ 7.0–8.5 .
  • 13C-NMR : Quinazoline carbons (C=N, C=C) resonate at δ 150–160, distinct from piperidinyl or purinyl carbons .

The target compound’s NMR would thus combine signals from the flexible pentanol chain and the rigid quinazoline ring, aiding structural confirmation.

Q & A

Q. What are the recommended safety precautions when handling 5-(Quinazolin-4-ylamino)pentan-1-ol in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use respiratory protection if ventilation is inadequate .
  • Ventilation: Work in a fume hood to prevent inhalation of dust or vapors .
  • Storage: Store in a cool, dry area away from oxidizers and incompatible materials. Use airtight containers to minimize degradation .
  • Spill Management: Avoid dust formation; clean spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .

Q. How can researchers confirm the structural identity of this compound post-synthesis?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^{13}C NMR to verify proton/carbon environments. Compare peaks to reference spectra (e.g., quinazoline NH at δ ~8-10 ppm, pentanol CH2_2OH at δ ~3.5 ppm) .
  • Mass Spectrometry (MS): Confirm molecular weight via high-resolution MS (HRMS) or LC-MS, targeting the exact mass of C13_{13}H17_{17}N3_3O .
  • Infrared Spectroscopy (FT-IR): Identify functional groups (e.g., O-H stretch at ~3300 cm1^{-1}, C-N stretch at ~1250 cm1^{-1}) .

Q. What are the key physicochemical properties of this compound that impact experimental design?

Methodological Answer:

  • Melting Point: Expected range 100–180°C (based on analogous quinazoline alcohols) .
  • Solubility: Likely soluble in polar solvents (e.g., DMSO, ethanol) due to hydroxyl and amine groups; test via incremental solvent addition .
  • Stability: Susceptible to oxidation; store under inert gas (N2_2) and add antioxidants (e.g., BHT) for long-term stability .

Q. What are the appropriate storage conditions to prevent degradation of this compound?

Methodological Answer:

  • Temperature: Store at 2–8°C for short-term use; -20°C for long-term storage .
  • Container: Use amber glass vials to protect from light. Seal with PTFE-lined caps to prevent moisture ingress .
  • Compatibility: Avoid contact with oxidizers (e.g., peroxides) to prevent hazardous reactions .

Advanced Research Questions

Q. What strategies optimize the synthesis yield of this compound?

Methodological Answer:

  • Reagent Selection: Use formaldehyde or methanol for amino group alkylation, as demonstrated in analogous pentanol syntheses (72% yield) .
  • Catalysis: Employ palladium or copper catalysts to enhance coupling efficiency between quinazoline and pentanol moieties .
  • Reaction Monitoring: Track progress via TLC (silica gel, ethyl acetate/hexane eluent) and optimize pH/temperature (e.g., 60–80°C for 12–24 hours) .

Q. How does structural modification of the quinazolinyl moiety influence biological activity?

Methodological Answer:

  • Structure-Activity Relationship (SAR): Introduce electron-withdrawing groups (e.g., Cl, NO2_2) at position 7 to enhance receptor binding affinity, as seen in adenylate cyclase inhibitors .
  • In Vitro Assays: Test derivatives against dopamine D3 receptors using radioligand binding assays (e.g., 3^3H-spiperone displacement) to quantify IC50_{50} values .
  • Computational Modeling: Perform docking studies (e.g., AutoDock Vina) to predict interactions with target proteins .

Q. What analytical methods assess the purity and stability of this compound under varying conditions?

Methodological Answer:

  • High-Performance Liquid Chromatography (HPLC): Use a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to quantify purity (>95%) and detect degradation products .
  • Accelerated Stability Studies: Incubate samples at 40°C/75% RH for 4 weeks and analyze via HPLC-NMR to identify hydrolysis or oxidation byproducts .

Q. How can researchers resolve contradictions in reported biological activities of this compound?

Methodological Answer:

  • Reproducibility Checks: Standardize assay protocols (e.g., cell line selection, incubation time) across labs .
  • Purity Verification: Re-test compounds from conflicting studies using HPLC-MS to rule out impurities .
  • Meta-Analysis: Compare data across models (e.g., in vitro vs. in vivo) to contextualize discrepancies .

Q. What in vitro models evaluate dopamine receptor binding affinity of derivatives?

Methodological Answer:

  • Cell Lines: Use HEK-293 cells transfected with human D3 dopamine receptors .
  • Competitive Binding Assays: Incubate derivatives with 3^3H-labeled ligands (e.g., 3^3H-7-OH-DPAT) and measure displacement via scintillation counting .
  • Dose-Response Curves: Calculate Ki_i values using nonlinear regression (GraphPad Prism) to rank potency .

Q. What crystallographic techniques characterize novel polymorphs of this compound?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD): Grow crystals via slow evaporation (solvent: ethanol/water) and analyze lattice parameters to identify polymorphs .
  • Powder X-ray Diffraction (PXRD): Compare experimental patterns to simulated data (Mercury software) to confirm phase purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.